Ninhydrin

peptide quantification spectrophotometric assay method comparison

Ninhydrin is the definitive chromogenic reagent for fingerprint development and amino acid analysis. Its pH 5.5 reaction with primary amines yields Ruhemann's purple (λmax 570 nm). In the validated DFO–ninhydrin protocol, ninhydrin adds 10% more latent prints; this sequence is non-reversible. For tropical/aged marks, ninhydrin is essential in IND-Zn–ninhydrin sequences. Chromatography-grade purity enables sub-50 pmol detection. The ASNP method enables solvent-free thermal paper processing. Order ≥98% purity ninhydrin now.

Molecular Formula C9H6O4
Molecular Weight 178.14 g/mol
CAS No. 485-47-2
Cat. No. B049086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNinhydrin
CAS485-47-2
Synonyms2,2-Dihydroxy-1,3-indandione;  1H-Indene-1,2,3-trione 2-Hydrate;  2,2-Dihydroxy-1,3-dioxoindan;  2,2-Dihydroxy-1,3-indandione;  2,2-Dihydroxy-1H-indene-1,3(2H)-dione;  2,2-Dihydroxy-indene-1,3-dione;  2,2-Dihydroxyindane-1,3-dione;  2,3-Dihydro-2,2-dihyd
Molecular FormulaC9H6O4
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(C2=O)(O)O
InChIInChI=1S/C9H6O4/c10-7-5-3-1-2-4-6(5)8(11)9(7,12)13/h1-4,12-13H
InChIKeyFEMOMIGRRWSMCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 to 5 mg/mL at 68 °F (NTP, 1992)
Solubility in water: soluble

Structure & Identifiers


Interactive Chemical Structure Model





Ninhydrin CAS 485-47-2: Procurement-Grade Evidence for Amino Acid Analysis and Forensic Reagent Selection


Ninhydrin (2,2-dihydroxy-1,3-indanedione) is a chromogenic analytical reagent that undergoes a distinctive oxidative deamination reaction with primary amino groups to yield Ruhemann's purple (λmax = 570 nm), a chromophore that is both visually identifiable and quantitatively measurable [1]. This reaction is unique among chromogenic reactions in that at pH 5.5 it results in the formation of the same soluble chromophore by all primary amines which react, irrespective of the parent amine structure [2]. Ninhydrin remains the most consistently successful reagent for developing latent fingerprints on porous surfaces and serves as the reference standard for post-column derivatization in automated amino acid analyzers [3].

Why Ninhydrin Substitution Cannot Be Presumed: Functional and Analytical Divergence from Closest Comparators


The decision to substitute ninhydrin with DFO, 1,2-indanedione, or ninhydrin analogues for forensic or analytical applications is not straightforward, as the performance profiles of these reagents diverge markedly across different substrates, development sequences, and detection modalities. Direct comparative studies demonstrate that DFO develops approximately 60% more fingerprints than ninhydrin on initial treatment but that ninhydrin—when used in a sequential protocol after DFO—develops an additional 10% of fingerprints that neither reagent alone can detect [1]. Similarly, 1,2-indandione (IND) consistently outperforms DFO in tropical climates and on aged marks, yet ninhydrin remains essential in the IND-Zn–ninhydrin sequence, where it develops a significant number of new marks after IND treatment [2]. This non-linear, context-dependent performance underscores the risk of substituting ninhydrin without empirical validation of the specific substrate, aging conditions, and detection sequence.

Ninhydrin Quantitative Differentiation Evidence: Comparator-Backed Data for Scientific Procurement


Widest Detectability Range for Peptide Quantification Among Seven Common Spectrophotometric Methods

In a systematic head-to-head comparison of seven commonly used spectrophotometric and colorimetric methods (A205, A280, BCA, Biuret, Bradford, Lowry, and Ninhydrin), the Ninhydrin method demonstrated a comparable limit of detection (LOD) of 0.006 mg/mL for peptide samples but exhibited the widest detectability range (LOD–UOD) of 0.006–100 mg/mL among all methods tested [1]. In contrast, the A205 and A280 methods, while equally sensitive, were restricted to a narrower detectability range of 0.006–6.250 mg/mL for amino acid samples [1].

peptide quantification spectrophotometric assay method comparison LOD linear dynamic range

Sequential DFO–Ninhydrin Protocol Yields 10% Additional Fingerprint Recovery Beyond DFO Alone

Large-scale operational comparisons demonstrate that DFO alone develops approximately 60% more fingerprints than are found using ninhydrin as a standalone treatment [1]. However, when ninhydrin is applied after DFO in a sequential protocol, it develops an additional 10% of fingerprints beyond what DFO alone reveals [1]. Importantly, DFO is ineffective when applied after ninhydrin, making the sequential order non-interchangeable [1].

latent fingerprint development porous substrate DFO comparison sequential processing forensic chemistry

Superior Color Development Performance Relative to Six Ninhydrin Analogues in Forensic Fingerprint Applications

Six ninhydrin analogues containing oxygen, sulfur, and selenium substituents at the C-5 position, along with 5-(4-nitrophenyl)ninhydrin and benzo[f]furoninhydrin, were evaluated head-to-head as fingerprint development reagents. All analogues showed good fingerprint color development but were not superior to ninhydrin in this respect [1]. Additionally, a separate direct comparison of benzo[f]ninhydrin with ninhydrin found that the overall performance of ninhydrin on exhibits was slightly better than that of benzo[f]ninhydrin [2].

ninhydrin analogues fingerprint reagent comparison color development forensic chemistry

IND-Zn–Ninhydrin Sequential Protocol Develops More Marks Than DFO–Ninhydrin Sequence

A 2018 validation study comparing operational sequences for latent fingermark development on porous items found that 1,2-indandione/zinc chloride (IND-Zn) was the most effective single process and that IND-Zn followed by ninhydrin was the most effective process sequence overall [1]. In direct comparison, the IND-Zn–ninhydrin sequence developed more marks than the DFO–ninhydrin sequence, with ninhydrin developing a significant number of new marks after 1,2-indandione treatment [1].

1,2-indandione DFO sequential processing fingermark detection porous substrate

Higher Signal-to-Noise Ratio of Optimized Ninhydrin Formulation vs. DMSO-Containing Reagents in Post-Column Amino Acid Analysis

Commercial optimized ninhydrin reagent formulations (e.g., TRIONE®) demonstrate a high signal-to-noise ratio when compared to DMSO-containing ninhydrin reagents [1]. This formulation characteristic permits detection sensitivity to be increased with minimum increase in background noise, a feature particularly appreciated at sample concentrations of less than 50 picomoles [1]. The formulation contains Ninhydrin, Hydrindantin, Lithium Acetate buffer, and Sulfolane, and exhibits stability without refrigeration requirements for up to 12 months before mixing [1].

amino acid analysis post-column derivatization HPLC signal-to-noise ratio chromatography

Solvent-Free ASNP Method Achieves Comparable Performance to Traditional Solution with Reduced Substrate Damage

A solvent-free fingerprint development method applying superfine ninhydrin powder (ASNP) was compared with traditional ninhydrin solution under two conditions: 60°C at 40% relative humidity (RH) and 50°C at 65% RH [1]. The 50°C/65% RH condition yielded improved development, with most ASNP prints becoming visible within 6 hours; after 24 hours, the performance of the ASNP method was comparable to that of the traditional solution [1]. Unlike solution-based methods, ASNP does not dissolve printing ink or handwritten text and does not cause thermal paper to darken [1].

solvent-free superfine ninhydrin powder thermal paper carbonless copy paper fingerprint development

Ninhydrin Optimal Use Cases: Evidence-Backed Scenarios for Procurement Decision-Making


Forensic Laboratory: Sequential DFO–Ninhydrin Protocol for Maximal Latent Print Recovery on Porous Evidence

Forensic laboratories seeking to maximize fingerprint recovery from porous evidence should implement the DFO–ninhydrin sequential protocol. DFO treatment should be performed first (developing ~60% more marks than ninhydrin alone), followed by ninhydrin treatment to capture an additional 10% of fingerprints that DFO alone cannot reveal [1]. This evidence-based sequence is non-reversible; DFO is ineffective when applied after ninhydrin [1]. Procurement of both DFO and ninhydrin is required for this validated workflow.

Forensic Laboratory: IND-Zn–Ninhydrin Sequence as the Most Effective Operational Workflow for Porous Items

For forensic laboratories operating in tropical climates or processing aged fingermarks, the IND-Zn–ninhydrin sequence has been validated as the most effective process sequence overall, outperforming the DFO–ninhydrin sequence in the number of marks developed [1]. Ninhydrin remains an essential second-step reagent in this protocol, developing a significant number of new marks after IND-Zn treatment [1]. Procurement of both 1,2-indandione and ninhydrin is necessary for this optimal workflow.

Analytical Chemistry: Post-Column Ninhydrin Derivatization in Automated Amino Acid Analyzers

Ion-exchange chromatography with post-column ninhydrin derivatization and detection at 570 nm remains the reference method for amino acid analysis in clinical and research laboratories [1]. Optimized ninhydrin reagent formulations with high signal-to-noise ratios relative to DMSO-containing alternatives enable detection sensitivity below 50 picomoles [2]. Procurement of high-purity, chromatography-grade ninhydrin with proper hydrindantin content is essential for reproducible quantification across the full amino acid panel.

Forensic Laboratory: Solvent-Free Fingerprint Development on Thermal Paper and Sensitive Documents

For questioned documents on thermal paper (e.g., receipts, fax paper) or documents containing ink that is vulnerable to solvent-induced running, the superfine ninhydrin powder (ASNP) method provides a solvent-free alternative. Under optimized conditions (50°C at 65% relative humidity), most ASNP prints become visible within 6 hours, and performance at 24 hours is comparable to traditional solution-based methods without the risk of ink dissolution or thermal paper darkening [1]. Procurement of finely ground ninhydrin powder is required for this specialized workflow.

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